molecular formula C20H19ClFN3O2 B14979836 5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B14979836
M. Wt: 387.8 g/mol
InChI Key: MIVRBHIMBQSNFW-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the oxazole ring with a 4-chlorophenyl group, often using a halogenation reaction.

    Attachment of the Dimethylamino Group: This can be done through a nucleophilic substitution reaction, where a dimethylamino group is introduced to the molecule.

    Addition of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.

    Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, allowing the creation of more complex molecules.

Biology

In biological research, it is investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

The compound may have potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In industrial applications, it may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide: Lacks the dimethylamino and fluorophenyl groups.

    N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-1,2-oxazole-3-carboxamide: Lacks the chlorophenyl group.

Uniqueness

The presence of both the 4-chlorophenyl and 4-fluorophenyl groups, along with the dimethylamino group, makes 5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-1,2-oxazole-3-carboxamide unique. These functional groups contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H19ClFN3O2

Molecular Weight

387.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H19ClFN3O2/c1-25(2)18(13-5-9-16(22)10-6-13)12-23-20(26)17-11-19(27-24-17)14-3-7-15(21)8-4-14/h3-11,18H,12H2,1-2H3,(H,23,26)

InChI Key

MIVRBHIMBQSNFW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F

Origin of Product

United States

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